2-(2-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine - 904806-54-8

2-(2-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine

Catalog Number: EVT-3302453
CAS Number: 904806-54-8
Molecular Formula: C13H20ClN3
Molecular Weight: 253.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with promising antitumor activity. Preclinical studies demonstrate its effectiveness against various hematological and solid tumor cell lines. []

Relevance: While structurally distinct from the target compound, BMS-354825 shares the crucial piperazine moiety. This shared feature suggests potential similarities in their binding affinities and interactions with specific biological targets. Additionally, both compounds contain a halogenated aromatic ring, further emphasizing their structural relatedness. []

2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

Compound Description: LQFM032 exhibits anxiolytic-like effects in rodent models, primarily mediated through the benzodiazepine and nicotinic pathways. Notably, LQFM032 does not appear to affect mnemonic activity. []

Relevance: LQFM032 and the target compound share the central piperazine ring system, a common pharmacophore in various CNS-active compounds. Both compounds also incorporate an aromatic ring connected to the piperazine, with LQFM032 featuring a pyrazole-phenyl substituent. This structural similarity suggests potential overlap in their pharmacological profiles and interactions with neurotransmitter systems. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: Compound 7x demonstrates potent multikinase inhibitory activity, specifically targeting CDK4/CYCLIN D1 and ARK5 kinases. This activity translates to significant in vitro cytotoxicity and in vivo tumor regression in preclinical models. []

Relevance: This compound shares the 4-methyl-piperazin-1-yl substructure with the target compound. This structural similarity suggests that the target compound might also exhibit some level of kinase inhibitory activity, especially considering the importance of this substructure in binding to kinase active sites. []

2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)

Compound Description: NA-2 displays potential antidepressant effects in rodent models, comparable to those of ondansetron. Its mechanism of action is believed to involve serotonergic pathways. []

Relevance: Like the target compound, NA-2 contains a 4-methyl-piperazine-1-yl group linked to a bicyclic aromatic system. While the aromatic system differs between the two (naphthyridine in NA-2 vs. chlorophenyl in the target compound), the shared piperazine moiety suggests potential similarities in their pharmacological activity and interaction with serotonin receptors. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

Compound Description: FMPD shows promise as a novel antipsychotic agent with a potentially lower risk of extrapyramidal symptoms, prolactin elevation, and weight gain compared to olanzapine. It acts as a potent antagonist of dopamine D2, 5-HT2A, and 5-HT6 receptors. []

Relevance: Although structurally distinct, FMPD and the target compound both incorporate a piperazine ring, a common pharmacophore in antipsychotic drugs. While the target compound has a 4-methylpiperazine, FMPD possesses a more substituted 3-(2-methoxyethyl)-4-methyl-piperazine moiety. This difference in substitution patterns could influence their pharmacological profiles and side effect profiles. []

2-methyl -4-nitro-9-[(4-benzyl) piperazin-1-yl] acridine (CP-05)

Compound Description: CP-05 exhibits significant antioxidant activity, surpassing even α-Tocopherol in DPPH assays. Molecular docking studies reveal favorable binding energy and interactions with antioxidant targets. []

Relevance: Both CP-05 and the target compound share the piperazine ring as a core structural element. The presence of an aromatic substituent on the piperazine nitrogen is another shared feature (benzyl in CP-05, 2-chlorophenylethyl in the target). This structural similarity, along with the target compound's potential for electron transfer due to the chlorine atom, suggests the target compound might possess some antioxidant properties. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

Compound Description: SP-10 demonstrates potent in vitro inhibition of HIV-1 replication, including multidrug-resistant strains. It operates by modifying actin dynamics, impacting viral binding and entry. []

Relevance: SP-10 and the target compound share the piperazine ring, although their substitution patterns differ. SP-10 has a more complex structure with a cyclopropanecarbonyl-3-methyl substituent on the piperazine. This difference might result in different binding modes and activities despite sharing the core piperazine moiety. []

Relevance: These compounds are structurally related to the target compound through the shared piperazin-1-yl substructure. The presence of this moiety suggests potential similarities in their chemical properties and potential biological activities, although further research is needed to confirm any specific effects. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 is a highly selective PARP1 inhibitor and PARP1-DNA trapper with promising in vivo efficacy in BRCA-mutant cancer models. It exhibits good secondary pharmacology, physicochemical properties, and pharmacokinetics. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: ASTX660 is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), particularly cIAP1 and XIAP. It is currently under clinical investigation for its anticancer potential. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent, water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, demonstrating high selectivity over ACAT-2. Its improved aqueous solubility and oral absorption make it a promising candidate for diseases involving ACAT-1 overexpression. []

Relevance: K-604 and the target compound both feature a substituted piperazine ring. While K-604 possesses a more complex structure with a benzimidazole moiety, the shared piperazine scaffold suggests potential for some common features in their binding interactions with target proteins, although their specific targets differ. []

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

Compound Description: This compound, characterized by X-ray diffraction, demonstrates potent neuroprotective activity and significantly prolongs survival time in mice subjected to acute cerebral ischemia. []

Relevance: Sharing the core piperazine ring system with the target compound, this structure also incorporates a 4-chlorophenyl group, albeit attached to a different part of the molecule. This structural similarity suggests that the target compound might exhibit some neuroprotective properties due to this shared pharmacophore. []

[O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione

Compound Description: This compound is a high-affinity 5-HT1A receptor agonist PET ligand, providing valuable insights into signal transduction capacity within the serotonergic system. []

Relevance: This compound and the target compound both feature a piperazine ring as a central structural element. The presence of an aromatic substituent on the piperazine nitrogen is another shared characteristic. This structural similarity suggests potential overlap in their pharmacological profiles and interactions with serotonergic targets, although the target compound's specific activity at 5-HT1A receptors is unknown. []

5‐[2‐(Morpholin‐4‐yl)acetamido] and/or 5‐[2‐(4‐Substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazoles

Compound Description: This series of benzoxazole derivatives displays broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Candida species. []

Relevance: While not directly analogous, these compounds are relevant due to their shared use of piperazine as a key pharmacophoric element. This suggests the potential for the target compound to exhibit antimicrobial activity, especially considering the importance of the piperazine moiety in various antimicrobial agents. []

[4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (26)

Compound Description: Compound 26 is a potent competitive inhibitor of tyrosinase, showing significant antimelanogenic effects on B16F10 cells without cytotoxicity. []

Relevance: Although structurally different from the target compound, Compound 26 shares the crucial piperazine moiety, a common feature in various bioactive molecules. This shared feature hints at the possibility of the target compound possessing tyrosinase inhibitory activity, although further investigation is required to confirm this. []

Relevance: This compound and the target compound share a striking structural similarity, both featuring a piperazine ring with a phenyl substituent and a flexible alkyl chain connected to another aromatic system. This strong resemblance suggests a high likelihood of the target compound also interacting with dopamine receptors, potentially exhibiting agonist or antagonist activity at the D3 receptor subtype. []

Substituted 4- chloro-2-(4-piperazin-1-yl) quinazolines

Compound Description: This series of compounds was synthesized and characterized. The patent focuses on the synthetic process and doesn't elaborate on their specific biological activities. []

Relevance: Although specific examples aren't provided, these compounds share the core 2-(4-piperazin-1-yl) structural motif with the target compound. This suggests potential similarities in their chemical properties and potential biological activities, requiring further research to elucidate any specific effects. []

N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

Compound Description: This compound and its novel solid forms are patented for their use in treating diseases caused by deregulated protein kinase activity. []

Relevance: This compound shares the 4-methyl-piperazin-1-yl substructure with the target compound, indicating potential for interaction with similar biological targets. Since this substructure is involved in inhibiting protein kinases, the target compound might also exhibit some level of kinase inhibitory activity. []

2(-4(chloro phenyl-1H- benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM)

Compound Description: CBIPM effectively inhibits mild steel corrosion in acidic environments. It acts as a mixed-type inhibitor, forming a complex with Fe2+ ions, as confirmed by electrochemical and spectroscopic analyses. []

Relevance: While structurally dissimilar to the target compound, CBIPM's corrosion inhibition activity highlights the potential for organic compounds containing aromatic rings and heteroatoms to interact with metal surfaces. This suggests that the target compound, due to its chlorine atom and piperazine nitrogen, might also possess some degree of interaction with metallic surfaces, although its specific corrosion inhibition properties are unknown. []

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

Compound Description: S 18126 acts as a potent, selective, and competitive antagonist at dopamine D4 receptors, showing minimal activity at other dopamine receptor subtypes or other neurotransmitter receptors. []

Relevance: S 18126 and the target compound share the piperazine ring as a core structural element. Both compounds also incorporate aromatic systems linked to the piperazine. This structural similarity suggests a possibility of the target compound interacting with dopamine receptors, although its selectivity and specific activity profile require further investigation. []

6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

Compound Description: WAY-207024 is an orally active gonadotropin-releasing hormone receptor (GnRH-R) antagonist. It exhibits excellent pharmacokinetic properties and effectively lowers rat plasma LH levels following oral administration. []

5-(o-Hydroxy phenyl)-2-[4'aryl-3'chloro-2'azetidinon-1-yl]-1,3,4-thiadiazoles

Compound Description: This series of thiadiazole derivatives shows promising antifungal activity, with some compounds demonstrating comparable activity to ketoconazole against C. albicans and A. niger. []

Relevance: While structurally distinct from the target compound, this series highlights the potential of heterocyclic compounds containing halogens and aromatic rings for antifungal activity. This suggests that the target compound, with its chlorophenyl moiety, might also warrant investigation for potential antifungal properties. []

2‐(4‐substituted piperazin‐1‐yl)1, 8 Naphthyridine 3‐Carboxylic Acids

Compound Description: This series of naphthyridine derivatives acts as potent 5-HT3 receptor antagonists, displaying significant antidepressant-like activity in rodent models without affecting locomotor activity. []

Relevance: Although structurally different from the target compound, this series underscores the importance of the piperazine moiety in developing compounds targeting the serotonergic system. This suggests the target compound might possess some affinity for serotonin receptors, although its specific activity profile remains unknown. []

7‐Chloro‐4‐(piperazin‐1‐yl)quinoline Derivatives

Compound Description: These quinoline derivatives demonstrate potent cytotoxic activity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Their mechanism of action involves inhibiting VEGFR-II, a key target in cancer therapy. []

Relevance: While not directly analogous to the target compound, this series highlights the potential of compounds containing piperazine and halogenated aromatic rings for anticancer activity. This suggests that the target compound, with its chlorophenyl and piperazine moieties, might warrant investigation for potential anticancer properties, particularly considering its potential to interact with kinases as discussed earlier. []

N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides

Compound Description: This class of compounds demonstrates activity at both dopamine D2 and serotonin 5-HT1A receptors, making them potential candidates for antipsychotic drug development. Their activity profiles depend heavily on their specific structural features, particularly the nature and position of the aryl group. []

Relevance: These compounds share the core 2-(4-phenyl-piperazin-1-yl)ethyl motif with the target compound, highlighting the importance of this substructure in interacting with both dopamine and serotonin receptors. Although the target compound's specific activity at these receptors is unknown, its structural similarity suggests it might also exhibit some affinity for these targets. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 exhibits dual activity as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist. This unique pharmacological profile makes it a promising therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS), showing efficacy in normalizing stress-induced defecation in rodent models. []

Relevance: TZB-30878 and the target compound share the core piperazine ring system, a common pharmacophore in various CNS-active drugs. This shared feature suggests the target compound might also interact with serotonergic pathways, although its specific activity at 5-HT1A and 5-HT3 receptors needs further investigation. []

2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives

Compound Description: This series of compounds demonstrates potent inhibitory activity against HCV replication. They target the viral entry stage and exhibit synergistic effects with existing HCV drugs. []

Relevance: While structurally different from the target compound, this series highlights the antiviral potential of compounds containing piperazine and substituted aromatic rings. This suggests that the target compound, with its chlorophenyl and piperazine moieties, might be worth exploring for potential antiviral properties, although its specific activity against HCV or other viruses is unknown. []

2-(4-(Aryl substituted) piperazin-1-yl)-N- phenylacetamides

Compound Description: These novel arylpiperazines were synthesized and evaluated for their potential antipsychotic properties. Their mechanism of action is hypothesized to involve interactions with 5-HT2A and D2 receptors. []

Relevance: Although not directly analogous to the target compound, this series emphasizes the importance of arylpiperazines in targeting serotonin and dopamine receptors, common targets for antipsychotic medications. This suggests that the target compound, containing both an aryl group and a piperazine moiety, might also possess some affinity for these receptors and could potentially exhibit antipsychotic activity. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a selective cannabinoid CB1 receptor antagonist that effectively inhibits antinociception induced by both cannabinoids and improgan, a non-opioid analgesic. []

Relevance: While structurally distinct from the target compound, SR141716A highlights the significance of substituted aromatic rings and heterocyclic moieties in targeting the cannabinoid system. This suggests that the target compound, with its chlorophenyl group and piperazine ring, might warrant investigation for potential interactions with cannabinoid receptors, although its specific activity profile is unknown. []

2-(p-Substituted Phenyl)-5-[(4-substituted piperazin-1-yl)acetamido]-benzoxazoles

Compound Description: This series of benzoxazole derivatives displays a broad spectrum of antimicrobial activity against standard and drug-resistant bacterial and fungal strains. []

Relevance: Although structurally different from the target compound, these benzoxazoles highlight the significance of the piperazine moiety in designing antimicrobial agents. This suggests that the target compound, containing a piperazine ring, might also possess some antimicrobial activity, although further research is needed to confirm this. []

4-acetoxymethyl-1-[(2R,3R)-2-(2,4-difluorophenyl)-2-hydroxy-3-[2-oxo-3-[4-(1H-1-terazolyl)phenyl]-1-imidazolidinyl]butyl]-1H-1,2,4-triazolium chloride (TAK-457)

Compound Description: TAK-457 is a water-soluble prodrug of the antifungal agent TAK-456, designed to overcome the solubility limitations of the parent compound for injectable formulations. []

Relevance: While structurally distinct from the target compound, TAK-457 demonstrates the importance of prodrug strategies in optimizing the pharmaceutical properties of drug candidates. This suggests that similar approaches could be explored for the target compound to enhance its solubility, bioavailability, or other relevant characteristics. []

1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456) and its Stereoisomers

Compound Description: TAK-456 is a potent antifungal agent with three stereoisomers synthesized for analytical and comparative purposes. Additionally, several metabolites of TAK-456, including hydroxylated derivatives, were identified and synthesized. []

Relevance: Although structurally different from the target compound, the example of TAK-456 and its stereoisomers emphasizes the significance of stereochemistry in drug activity. This suggests that exploring potential stereoisomers of the target compound might be relevant for understanding its pharmacological profile and optimizing its activity. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

Compound Description: LDK1229 acts as a novel cannabinoid CB1 receptor inverse agonist. It belongs to the benzhydryl piperazine class and exhibits comparable efficacy to rimonabant in antagonizing CB1 receptor activity. []

Relevance: LDK1229 and the target compound share the piperazine ring, highlighting its versatility in targeting the endocannabinoid system. While their structures differ, this shared pharmacophore suggests potential for the target compound to interact with cannabinoid receptors, although further investigation is necessary to determine its specific activity profile. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a potent and peripherally restricted cannabinoid-1 receptor antagonist. It demonstrates significant weight-loss efficacy in diet-induced obese mice and displays a clean off-target profile. []

Relevance: While structurally distinct from the target compound, this compound underscores the potential of targeting the cannabinoid system for therapeutic benefit in metabolic disorders. This suggests that exploring potential interactions of the target compound with cannabinoid receptors, particularly in the context of obesity and metabolic syndrome, might be worthwhile. []

5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

Compound Description: LDK378 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor currently undergoing phase 1 and phase 2 clinical trials. It shows substantial antitumor activity in ALK-positive cancer patients. []

Relevance: While structurally different from the target compound, LDK378 highlights the potential of targeting specific kinases for cancer therapy. This suggests that exploring the potential of the target compound, given its potential for kinase inhibitory activity (as discussed previously), might be of interest in the context of cancer research. []

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, demonstrating significant antitumor activity in FGFR3-overexpressing bladder cancer models. []

Relevance: While structurally dissimilar to the target compound, NVP-BGJ398 highlights the therapeutic potential of targeting specific kinases, like FGFRs, in cancer. This suggests that investigating the target compound's potential for kinase inhibitory activity, particularly against FGFRs, might be relevant in the context of cancer drug discovery. []

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) Benzamides

Compound Description: This series of novel azetidinone derivatives shows promising anti-tubercular activity with minimal cytotoxicity, suggesting their potential as safer alternatives to existing tuberculosis treatments. []

Relevance: While structurally distinct from the target compound, these azetidinones highlight the potential of compounds containing halogenated aromatic rings and heterocyclic moieties for antimicrobial activity. This suggests that the target compound, with its chlorophenyl group and piperazine ring, might also warrant investigation for potential anti-tubercular properties. []

[4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

Compound Description: RG1678 is a potent and selective GlyT1 inhibitor that has shown positive results in a phase II clinical trial for treating schizophrenia. It exhibits good hERG channel selectivity and brain penetration. []

Relevance: Although structurally different from the target compound, RG1678 highlights the therapeutic potential of targeting the glycine transporter GlyT1 in neuropsychiatric disorders like schizophrenia. This suggests that investigating potential interactions of the target compound with GlyT1 might be relevant, although its specific activity profile at this target is unknown. []

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

Compound Description: This series of oxadiazole derivatives demonstrates potent anticonvulsant activity in the maximal electroshock seizure (MES) model without significant neurotoxicity. []

Relevance: While structurally different from the target compound, these oxadiazoles highlight the potential of heterocyclic compounds containing piperazine for anticonvulsant activity. This suggests that exploring the target compound's potential anticonvulsant properties might be of interest, given its piperazine moiety and potential for CNS activity. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

Compound Description: TG100801 is a topically administered prodrug currently in clinical trials for age-related macular degeneration (AMD). It effectively inhibits both VEGFR2 and Src family kinases, demonstrating good ocular pharmacokinetics and efficacy in preclinical AMD models. []

Relevance: Although structurally dissimilar to the target compound, TG100801 showcases the importance of prodrug design in enhancing drug delivery to specific tissues, such as the eye. This suggests that similar prodrug strategies could be explored for the target compound to improve its delivery to target tissues and optimize its therapeutic potential. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496)

Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently in phase I clinical trials for estrogen receptor (ER)-positive breast cancer. []

Relevance: Although structurally distinct from the target compound, AZD9496 highlights the therapeutic potential of targeting the estrogen receptor in hormone-sensitive cancers. This suggests that exploring potential interactions of the target compound with the estrogen receptor, while unlikely due to structural dissimilarity, might be relevant in the context of cancer research. []

1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp)

Compound Description: Ctmp is a protecting group utilized in solid-phase oligonucleotide synthesis to protect the 2'-hydroxy function of ribonucleotides. []

Relevance: While not a pharmaceutical agent itself, Ctmp's use highlights the importance of the piperidine moiety, a close structural relative to piperazine, in organic synthesis and medicinal chemistry. The target compound's piperazine ring suggests its potential utility as a building block for synthesizing more complex molecules, potentially including novel therapeutics. []

N‐(5‐bromo‐2‐(4‐phenylpiperazine‐1‐yl)phenyl)thiophene‐carboxamide derivative (14)

Compound Description: Compound 14 is a potent β-secretase (BACE1) inhibitor identified through a Ugi multicomponent reaction. Its inhibitory activity suggests potential for treating Alzheimer's disease. []

Relevance: Compound 14 shares the core 4-phenylpiperazine-1-yl structural element with the target compound, highlighting the significance of this motif in interacting with BACE1. This structural similarity suggests that the target compound might also possess some BACE1 inhibitory activity, although further investigation is required to confirm this possibility. []

4-[N-(2-Chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazoles

Compound Description: This series of dithiazole derivatives was synthesized and characterized. The synthetic methodology focuses on incorporating the N-(2-chloroethyl)piperazine moiety into the dithiazole scaffold. []

Relevance: This compound series demonstrates the feasibility of synthesizing molecules containing both the piperazine and 2-chloroethyl moieties, structural features present in the target compound. Although specific biological activities are not discussed for these dithiazoles, their synthesis provides valuable insights into the reactivity and potential applications of the target compound as a building block for more complex structures. []

Properties

CAS Number

904806-54-8

Product Name

2-(2-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine

IUPAC Name

2-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

InChI

InChI=1S/C13H20ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-4-2-3-5-12(11)14/h2-5,13H,6-10,15H2,1H3

InChI Key

XJCCOKPIBODTOM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(CN)C2=CC=CC=C2Cl

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=CC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.